Comparative Cytotoxicity: Non-Cytotoxic Profile Distinct from Ursolic Acid
In a head-to-head MTT assay against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines, 3,6,19-trihydroxy-23-oxo-12-ursen-28-oic acid (compound 2) showed no inhibitory activity (IC50 >100 µg/mL), whereas ursolic acid (compound 4) exhibited potent cytotoxicity with IC50 values of 12.1 µg/mL and 15.1 µg/mL, respectively [1]. Uncaric acid (compound 3) also lacked activity, but the presence of the 23-oxo group in the target compound distinguishes it chemically from both ursolic acid and uncaric acid [2].
| Evidence Dimension | Cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | IC50 >100 µg/mL (MCF-7), IC50 >100 µg/mL (HepG2) |
| Comparator Or Baseline | Ursolic acid: IC50 = 12.1 µg/mL (MCF-7), IC50 = 15.1 µg/mL (HepG2) |
| Quantified Difference | >8.3‑fold lower cytotoxicity (MCF-7), >6.6‑fold lower (HepG2) |
| Conditions | MCF-7 and HepG2 cell lines, MTT assay, 72 h incubation |
Why This Matters
Users requiring a non-cytotoxic triterpenoid scaffold for mechanistic studies (e.g., anti-inflammatory or metabolic assays) should select this compound over ursolic acid to avoid confounding cell death signals.
- [1] Sun, G.; Zhang, X.; Xu, X.; Yang, J.; Zhong, M.; Yuan, J. A New Triterpene from the Plant of Uncaria Macrophylla. Molecules 2012, 17, 504-510. View Source
- [2] Sun, G.; Zhang, X.; Xu, X.; Yang, J.; Zhong, M.; Yuan, J. A New Triterpene from the Plant of Uncaria Macrophylla. Molecules 2012, 17, 504-510. View Source
